3,6-Dibromo-1H-pyrazolo[4,3-c]pyridine
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Overview
Description
3,6-Dibromo-1H-pyrazolo[4,3-c]pyridine is a halogenated heterocyclic compound with the empirical formula C6H3Br2N3 and a molecular weight of 276.92 g/mol . This compound is part of the pyrazolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[3,4-b]pyridines have been reported to inhibit cyclin-dependent kinase 2 (cdk2), which plays a crucial role in cell cycle regulation .
Mode of Action
It is known that pyrazolo[3,4-b]pyridines can interact with their targets and cause changes that lead to their biological activity
Biochemical Pathways
Related compounds have been shown to affect various pathways, including those involved in cell cycle regulation
Result of Action
Related compounds have been shown to exhibit promising antituberculotic activity , suggesting that 3,6-Dibromo-1H-pyrazolo[4,3-c]pyridine may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dibromo-1H-pyrazolo[4,3-c]pyridine typically involves the bromination of pyrazolo[4,3-c]pyridine. One common method includes the reaction of pyrazolo[4,3-c]pyridine with bromine in the presence of a suitable solvent such as acetic acid or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
3,6-Dibromo-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura or Stille coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as potassium carbonate or sodium hydride.
Coupling Reactions: Palladium catalysts, such as palladium acetate or tetrakis(triphenylphosphine)palladium(0), are commonly used along with bases like potassium carbonate or cesium carbonate.
Major Products
Substitution Reactions: Products include various substituted pyrazolopyridines depending on the nucleophile used.
Coupling Reactions: Products include biaryl or vinyl derivatives of pyrazolopyridine.
Scientific Research Applications
3,6-Dibromo-1H-pyrazolo[4,3-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including kinase inhibitors and other therapeutic agents.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It is employed in the design of probes for studying biological processes and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3,6-Dibromo-1H-pyrazolo[4,3-c]pyridine is unique due to its specific substitution pattern, which influences its reactivity and biological activity.
Properties
IUPAC Name |
3,6-dibromo-2H-pyrazolo[4,3-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2N3/c7-5-1-4-3(2-9-5)6(8)11-10-4/h1-2H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPLJXZGJNGYPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC2=C(NN=C21)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401274187 |
Source
|
Record name | 1H-Pyrazolo[4,3-c]pyridine, 3,6-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401274187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.92 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1357946-34-9 |
Source
|
Record name | 1H-Pyrazolo[4,3-c]pyridine, 3,6-dibromo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1357946-34-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazolo[4,3-c]pyridine, 3,6-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401274187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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